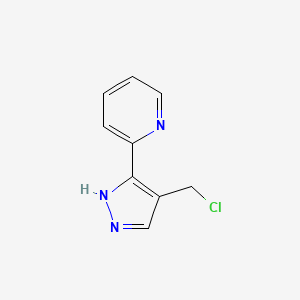
2-(4-(chlorométhyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Pyridine derivatives are important heterocyclic compounds found in many natural products and used in pharmaceuticals and chemical reagents for organic synthesis . An organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, has been reported . The method involves several steps, including the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate, followed by reactions to produce methyl pyridine-4-carboxylate, 4-pyridinemethanol, and finally the target product .Molecular Structure Analysis
The molecular structure of similar compounds, like 2-Chloromethylpyridine, consists of a pyridine core bearing a chloromethyl group .Chemical Reactions Analysis
The electrochemistry of pyridine derivatives has been studied, with research highlighting the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, like 2-Chloromethylpyridine, include a molar mass of 127.57 g·mol −1 and a melting point of 79 °C .Applications De Recherche Scientifique
Synthèse peptidique
Les composés comportant un groupe chlorométhyle lié à un cycle pyridine, tels que le « chlorhydrate de 4-(chlorométhyl)pyridine », sont connus pour être utilisés comme réactifs pour la protection des extrémités carboxyles des peptides sous forme d’esters de 4-picolyle. Cela fournit une « poignée » polaire qui facilite la séparation et la purification du peptide .
Imagerie médicale
Les dérivés chlorométhyles sont également utilisés dans la synthèse d’agents de contraste pour l’imagerie médicale, telle que l’imagerie par résonance magnétique (IRM). Par exemple, le « chlorhydrate de 2-(chlorométhyl)pyridine » a été utilisé dans la synthèse du complexe de bisamide d’acide diéthylènetriaminepentaacétique de Gd3+, un agent de contraste IRM sensible au Zn2± .
Mécanisme D'action
Target of Action
It’s known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, interfering with the cell’s ability to replicate .
Mode of Action
Based on the general behavior of chloromethylpyridines, it can be inferred that this compound likely interacts with its targets through nucleophilic substitution or free radical reactions . In these reactions, the chloromethyl group on the pyridine ring can be replaced by other groups, leading to various changes in the molecule .
Biochemical Pathways
As an alkylating agent, it can be inferred that this compound likely affects pathways involving dna replication and cell division .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
As an alkylating agent, it can be inferred that this compound likely causes dna damage, which can lead to cell death or mutations .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of the compound .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments is that it is commercially available and relatively inexpensive. 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is also easy to use and can be synthesized in a relatively short amount of time. The main limitation of using 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments is that it is not very stable and can degrade over time.
Orientations Futures
Future research could focus on the development of more stable derivatives of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine that could be used in laboratory experiments. Additionally, research could focus on the development of new synthetic methods for the synthesis of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine. Research could also focus on the development of new applications for 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, such as its use as a drug delivery system. Finally, research could focus on the development of new analytical methods for the detection and quantification of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine.
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUCKYRVPIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



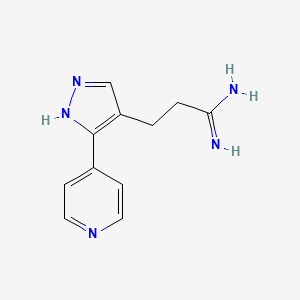
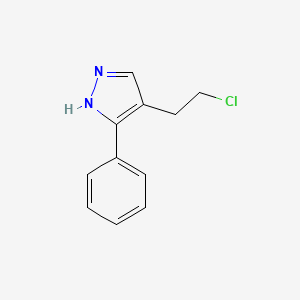
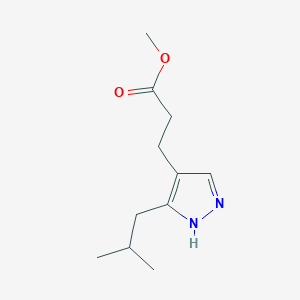
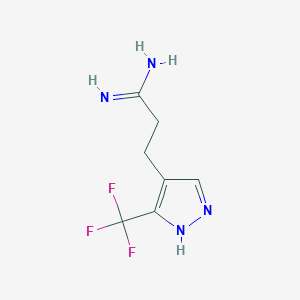
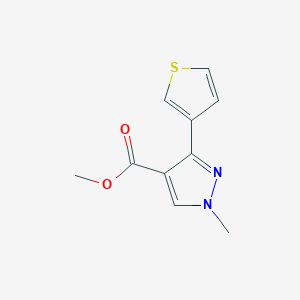

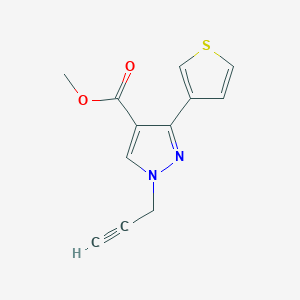
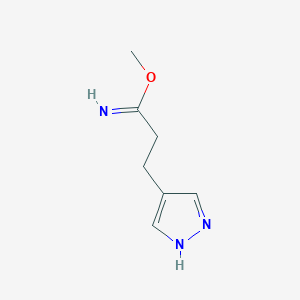
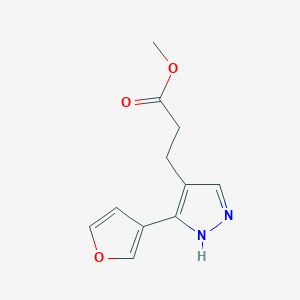
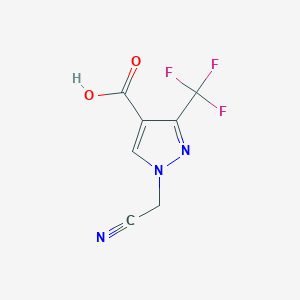
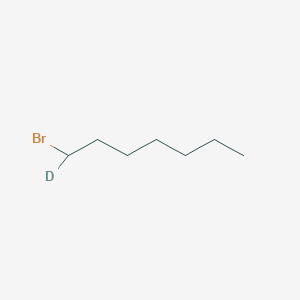
![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)
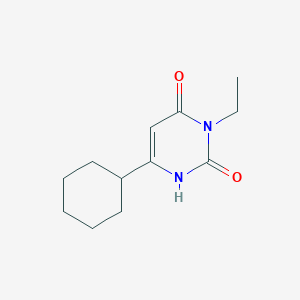
![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)